tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate
Overview
Description
tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate: is an organic compound with the molecular formula C11H16N2O3. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .
Biochemical Analysis
Biochemical Properties
It is known that the compound is used in the synthesis of N-Boc-protected anilines . The Boc group is stable towards most nucleophiles and bases , which suggests that “tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate” may interact with various enzymes, proteins, and other biomolecules in a stable manner.
Cellular Effects
Given its role in the synthesis of N-Boc-protected anilines , it may influence cell function by participating in the synthesis of various proteins and enzymes.
Molecular Mechanism
The molecular mechanism of “this compound” is largely related to its role in the protection of amines. The Boc group in the compound can be cleaved by mild acidolysis , suggesting that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression through its role in the protection and deprotection of amines.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not easily degrade
Metabolic Pathways
Given its role in the synthesis of N-Boc-protected anilines , it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate typically involves the reaction of 5-(hydroxymethyl)pyridine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 5-(carboxymethyl)pyridin-2-ylcarbamate
Reduction: 5-(hydroxymethyl)pyridin-2-ylcarbamate
Substitution: Various substituted pyridinylcarbamates depending on the reagent used.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies .
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules .
Medicine: In medicine, this compound is used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the carbamate group can participate in covalent bonding. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
- tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate
- tert-Butyl (5-chloromethyl)pyridin-2-yl)carbamate
- tert-Butyl (5-methyl)pyridin-2-yl)carbamate
Uniqueness: tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of a wide range of compounds .
Properties
IUPAC Name |
tert-butyl N-[5-(hydroxymethyl)pyridin-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-5-4-8(7-14)6-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORDVYKLAFQRSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393792 | |
Record name | tert-Butyl [5-(hydroxymethyl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169280-83-5 | |
Record name | tert-Butyl [5-(hydroxymethyl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 5-(hydroxymethyl)pyridin-2-ylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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